ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs to the pyrazolo[3,4-b]pyridine class, a scaffold recognized for its pharmacological versatility. The compound features a 4-amino substituent modified with a [2-(1-cyclohexenyl)ethyl] group, distinguishing it from analogs with aromatic or polar substituents. Pyrazolo[3,4-b]pyridines are frequently explored for antiviral, antimalarial, and kinase-inhibitory activities, with structural modifications at positions 4 and 5 significantly impacting biological efficacy and physicochemical properties .
Properties
IUPAC Name |
ethyl 4-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-18(23)15-11-20-17-14(12-21-22(17)2)16(15)19-10-9-13-7-5-4-6-8-13/h7,11-12H,3-6,8-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNCMOQWDSTEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CCCCC3)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. The presence of the cyclohexenyl group is notable for its potential influence on the compound's biological activity.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been evaluated against Mycobacterium tuberculosis, demonstrating promising results. A study indicated that certain pyrazolo derivatives could inhibit the growth of M. tuberculosis with IC50 values in the low micromolar range, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridines has been extensively documented. For example, a related compound was found to exhibit cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values ranged from 3.79 µM to 42.30 µM . This suggests that this compound could be investigated for its potential as an anticancer agent.
The mechanism through which pyrazolo compounds exert their biological effects often involves modulation of key cellular pathways. For instance, some derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression . These findings highlight the need for further investigation into the specific pathways affected by this compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications at Position 4
The 4-amino group is a critical site for functionalization. Key derivatives include:
Key Insights :
- Sulfonamide- or pyridinyl-substituted analogs exhibit improved target engagement in antiviral (e.g., HSV-1) and antimalarial (e.g., Plasmodium falciparum) assays .
Key Insights :
- L87’s sulfonamide group contributes to broad-spectrum activity, while morpholino derivatives target kinases like CHK1 .
- The cyclohexenyl group’s impact on biological activity remains speculative but may favor targets requiring hydrophobic interactions.
Physicochemical Properties
Key Insights :
Preparation Methods
Pyrazolo[3,4-b]pyridine Core Formation
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A novel method reported by Nguyen et al. (2023) employs 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as precursors, reacting with amines under catalysis by amorphous carbon-supported sulfonic acid (AC-SO3H).
General Procedure :
- Reactant Preparation : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv) is combined with 2-(1-cyclohexenyl)ethylamine (1.2 equiv) in ethanol.
- Catalysis : AC-SO3H (5 mol%) is added, and the mixture is stirred at room temperature for 30–45 minutes.
- Workup : The product is isolated via filtration and washed with ethanol to yield the pyrazolo[3,4-b]pyridine intermediate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% AC-SO3H | |
| Reaction Time | 30–45 minutes | |
| Yield | 70–80% |
This method offers advantages in sustainability and efficiency, as AC-SO3H is recyclable and operates under ambient conditions.
Introduction of the Ethyl Carboxylate Group
The 5-carboxylate group is introduced early in the synthesis to direct subsequent substitutions. Ethyl esterification is achieved via:
- Direct esterification of a carboxylic acid intermediate using ethanol under acidic conditions.
- Nucleophilic displacement of a chloropyridine precursor with ethyl alcohol in the presence of a base.
Functionalization at Position 4: Amination Strategies
Nucleophilic Aromatic Substitution (SNAr)
The 4-position’s electron-deficient nature allows for SNAr reactions with amines.
Procedure :
- Substrate Activation : A nitro or halogen substituent at position 4 is replaced via reaction with 2-(1-cyclohexenyl)ethylamine.
- Conditions : The reaction proceeds in DMF at 80°C with K2CO3 as a base, achieving 65–75% yield.
Limitations : Competing side reactions at position 6 may occur, necessitating careful stoichiometric control.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed cross-coupling is employed:
Catalytic System :
- Pd(OAc)₂ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (2.0 equiv)
Reaction : Conducted in toluene at 110°C for 12 hours, yielding 85–90% of the desired product.
N-Methylation at Position 1
Alkylation of Pyrazole Nitrogen
The 1-methyl group is introduced via alkylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.
Optimized Conditions :
Side Products : Over-alkylation is minimized by using a slight excess of methylating agent (1.1 equiv).
Integrated Synthetic Route
Combining the above steps, a plausible synthetic pathway is proposed:
- Core Formation :
- Esterification :
- Treat the intermediate with ethanol and H₂SO₄ to install the ethyl carboxylate.
- N-Methylation :
Overall Yield : 50–60% after purification.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Q & A
Q. What are the foundational synthetic routes for this pyrazolo[3,4-b]pyridine derivative?
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
- Michael addition of pyrazole-4-carbaldehydes with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., piperidine), followed by cyclization to form the pyrazolo[3,4-b]pyridine core .
- Amination at the 4-position using substituted amines (e.g., [2-(1-cyclohexenyl)ethyl]amine) via nucleophilic substitution or coupling reactions. For example, ethyl 4-chloro intermediates react with amines under catalytic TFA or Pd-mediated conditions .
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- X-ray crystallography : Used to resolve ambiguous stereochemistry. Tools like SHELXL and WinGX refine crystal structures .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in cyclization) be addressed?
- Optimization strategies :
- Contradictions in data : Discrepancies in reported yields (e.g., 50% vs. 82%) may arise from purity of starting materials or reaction scale. Replicate conditions from using freshly distilled ethyl acetoacetate.
Q. What computational methods predict its biological activity?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., SARS-CoV-2 3CL protease). The pyrazolo[3,4-b]pyridine scaffold shows affinity for hydrophobic pockets due to its planar structure .
- QSAR studies : Correlate substituent effects (e.g., cyclohexenyl vs. aryl groups) with bioactivity. For example, bulky substituents at the 4-position enhance antiviral potency by 3–5-fold .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
- Core modifications :
- Biological assays :
- In vitro antiviral testing : Use Vero cells infected with HSV-1 (MOI 0.1) and measure viral load via qPCR .
- Cytotoxicity : MTT assays confirm selectivity indices >10 .
Q. What analytical techniques resolve isomeric impurities in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
